molecular formula C8H7O2PS2 B12889828 Phosphinic acid, di-2-thienyl- CAS No. 5849-47-8

Phosphinic acid, di-2-thienyl-

Cat. No.: B12889828
CAS No.: 5849-47-8
M. Wt: 230.2 g/mol
InChI Key: MWIPONZJAHKFJA-UHFFFAOYSA-N
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Description

Phosphinic acid, di-2-thienyl-, also known as di(thiophen-2-yl)phosphinic acid, is an organophosphorus compound with the molecular formula C8H7O2PS2. This compound is characterized by the presence of two thiophene rings attached to a phosphinic acid group. It is a white crystalline solid with a melting point of 192-193°C and a boiling point of approximately 484.7°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphinic acid, di-2-thienyl-, can be synthesized through various methods. One common approach involves the reaction of thiophene with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of phosphinic acid, di-2-thienyl-, typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phosphinic acid, di-2-thienyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of phosphinic acid, di-2-thienyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Phosphinic acid, di-2-thienyl-, is unique due to the presence of thiophene rings, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the design of enzyme inhibitors and coordination complexes .

Biological Activity

Phosphinic acid derivatives, particularly di-2-thienyl phosphinic acid, have garnered attention for their diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing on various studies and research findings.

Chemical Structure and Synthesis

Di-2-thienyl phosphinic acid is characterized by its unique thienyl groups, which contribute to its biological properties. The synthesis of phosphinic acids generally involves the reaction of phosphorus trichloride with organolithium reagents or other nucleophiles. The specific synthesis routes for di-2-thienyl phosphinic acid often include:

  • Phosphorylation of thienyl compounds : Utilizing thienyl alcohols or thiols in the presence of phosphorus oxides.
  • Biocatalytic methods : Employing microorganisms such as Rhodotorula mucilaginosa to achieve enantioselective resolutions of racemic mixtures, resulting in optically pure forms of thienyl phosphonic acids .

Anticancer Activity

Recent studies have highlighted the anticancer potential of phosphinic acid derivatives. A notable study evaluated the anti-neoplastic effects of a related compound (2-carboxyethylphenylphosphinic acid) on osteosarcoma cells (SAOS-2). The findings demonstrated significant cytotoxicity with a cell viability reduction to 55% at certain concentrations, alongside apoptosis features and gene expression modulation . This suggests that di-2-thienyl phosphinic acid may exhibit similar anticancer properties due to structural similarities.

Enzyme Inhibition

Phosphinic acids are also recognized for their ability to inhibit various enzymes. For example, certain derivatives have been shown to inhibit arylesterase and acetylcholinesterase activities in insects, leading to significant mortality rates . This enzyme inhibition profile indicates potential applications in pest control and therapeutic interventions for neurodegenerative diseases.

Study 1: Anticancer Effects on Osteosarcoma Cells

A study focused on the biological activity of a newly developed phosphinic acid derivative demonstrated promising results against osteosarcoma cells. The compound exhibited:

  • Cell Viability : 55% at 5 mM concentration.
  • Mechanisms : Induction of apoptosis and modulation of critical genes involved in cancer progression.

These findings suggest that di-2-thienyl phosphinic acid could be explored further for its anticancer applications .

Study 2: Biocatalytic Resolution of Thienyl Phosphonates

In another study, the biocatalytic resolution of racemic 1-amino-1-(2-thienyl)methylphosphonic acid using Rhodotorula mucilaginosa was reported. The results included:

MethodTimeEnantiomeric Excess (%)Conversion Degree (%)
A24 h10050
A148 h9650
A248 h10050

This biotransformation highlights the potential for using biocatalysts in synthesizing pure enantiomers of phosphonic acids, which may enhance their biological activity .

Properties

CAS No.

5849-47-8

Molecular Formula

C8H7O2PS2

Molecular Weight

230.2 g/mol

IUPAC Name

dithiophen-2-ylphosphinic acid

InChI

InChI=1S/C8H7O2PS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H,(H,9,10)

InChI Key

MWIPONZJAHKFJA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)P(=O)(C2=CC=CS2)O

Origin of Product

United States

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